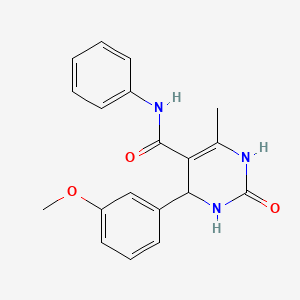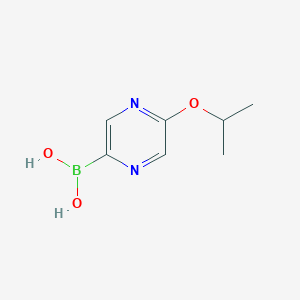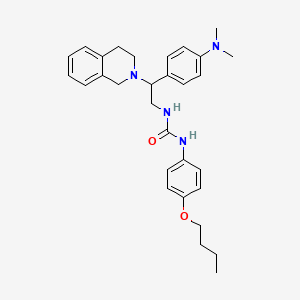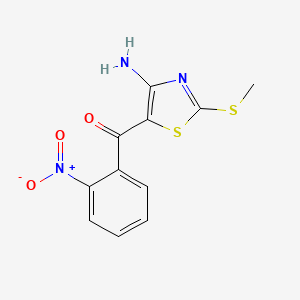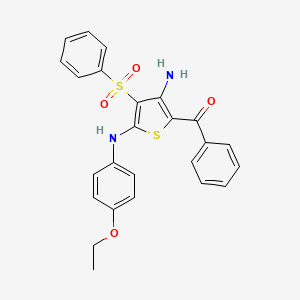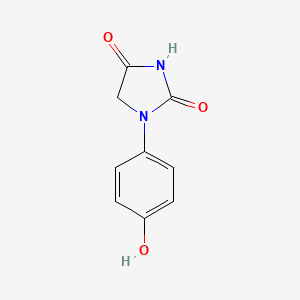
1-(4-Hydroxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” can be represented by the SMILES stringOc1ccc(cc1)N2CC(=O)NC2=O . The InChI code for the compound is 1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-5,12-13H,(H,10,14) . Physical And Chemical Properties Analysis
“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a powder at room temperature . It has a molecular weight of 192.17 .Scientific Research Applications
Understanding Tyrosine Pathway Disorders
Nitisinone, an herbicide, has been identified as a licensed treatment for hereditary tyrosinaemia type 1 (HT-1) due to its ability to disrupt tyrosine metabolism by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mechanism opens the door for potential treatments for other disorders of tyrosine metabolism, such as alkaptonuria (AKU), a rare disease leading to severe, early-onset osteoarthritis. Nitisinone's safety profile and few reported side effects highlight its potential for broader applications in treating metabolic disorders (Lock, Ranganath, & Timmis, 2014).
Investigating Urinary p-Hydroxyphenylpyruvate in Tyrosine Aminotransferase Deficiency
Research into the renal clearance of p-hydroxyphenylpyruvic acid in a patient with tyrosine aminotransferase deficiency has provided insights into the metabolism and excretion patterns of this compound. The study indicates net tubular secretion of p-hydroxyphenylpyruvic acid and its possible extra-renal and extra-hepatic origin in patients with tyrosinemia and phenylketonuria (Kennaway, Buist, & Fellman, 1972).
Exploring Macromolecular Adduct Formation
Research into macromolecular adduct formation and metabolism of heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), at low doses in humans and rodents has provided significant insights. It highlighted the dose-dependent nature of protein and DNA adduct levels in rodents, and the fact that human exposure levels may be higher compared to equivalent doses in rodents. This study emphasized the need to understand the human response to heterocyclic amine exposure more accurately, considering the differences in metabolite profiles between humans and rodents (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999).
Investigating Neurotoxicity in Antibacterial Agents
A study on Linezolid, a synthetic antibacterial agent, reported instances of probable central and peripheral Linezolid-induced neurotoxicity. The study documented cases of peripheral neuropathy and transient encephalopathy, suggesting the need for close neurological monitoring in prolonged Linezolid therapy, especially when combined with serotonin reuptake inhibitors or antihistamines (Ferry, Ponceau, Simón, Issartel, Petiot, Boibieux, Biron, Chidiac, & Peyramond, 2005).
Safety And Hazards
properties
IUPAC Name |
1-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRHILLPJYTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

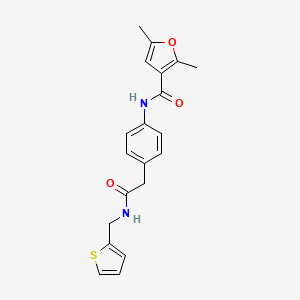
![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)
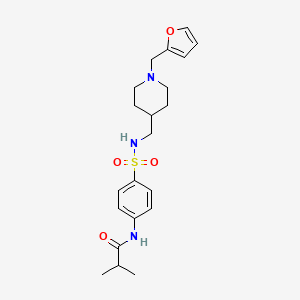
![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)
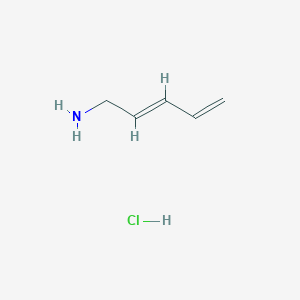
![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)

